(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone
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Overview
Description
(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 2,3-dichlorophenyl group and a hydroxypropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Substitution with 2,3-Dichlorophenyl Group: The piperazine ring is then substituted with a 2,3-dichlorophenyl group using a nucleophilic substitution reaction.
Attachment of Hydroxypropoxyphenyl Group: The hydroxypropoxyphenyl group is attached through an etherification reaction, where the hydroxyl group of the phenol reacts with an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the piperazine ring, potentially converting it to a secondary amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins or nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of (4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and the dichlorophenyl group are likely to play a crucial role in binding to these targets, potentially modulating their activity. The hydroxypropoxy group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.
Cryptotanshinone: A natural compound with potential inhibitory activity against JAK3 kinase.
trans-Cyclodecene: An organic compound with distinct boiling points for its cis and trans isomers.
Uniqueness
(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is unique due to its combination of a piperazine ring with a dichlorophenyl group and a hydroxypropoxyphenyl group. This specific arrangement of functional groups provides it with distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H26Cl2N2O3 |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
[4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H26Cl2N2O3/c27-23-7-4-8-24(25(23)28)30-15-13-29(14-16-30)17-21(31)18-33-22-11-9-20(10-12-22)26(32)19-5-2-1-3-6-19/h1-12,21,31H,13-18H2 |
InChI Key |
DEWZNQQIIANXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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